molecular formula C10H13ClO3 B1139735 (+)-CAMPHANIC ACID CHLORIDE CAS No. 104530-16-7

(+)-CAMPHANIC ACID CHLORIDE

Cat. No. B1139735
M. Wt: 216.66
InChI Key:
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Description

Synthesis Analysis

Camphanic acid chloride can be synthesized from camphanic acid through a reaction involving thionyl chloride or phosphorus pentachloride, which substitutes the carboxylic acid group with a chloride atom. This transformation is crucial for its applications in organic synthesis, where it serves as a versatile intermediate for further chemical modifications.

Molecular Structure Analysis

The molecular structure of camphanic acid chloride includes a bicyclic framework derived from camphor, with the addition of chiral centers that are essential for its activity as a chiral derivatization agent. Vibrational absorption and circular dichroism (VCD) studies, supported by density functional theory (DFT) calculations, have provided insights into the conformations and configurations of camphanic acid derivatives in different solvents and concentrations, emphasizing the role of intramolecular and intermolecular hydrogen bonding in stabilizing these structures (Buffeteau et al., 2007).

Scientific Research Applications

  • Formation of Anhydrides

    • Field : Organic Chemistry
    • Summary : Acid chlorides, including (+)-Camphanic Acid Chloride, can react with carboxylic acids to form anhydrides .
    • Method : The reaction involves a nucleophilic attack by the carboxylic acid, followed by the removal of the leaving group and deprotonation .
    • Results : The outcome of this reaction is the formation of an anhydride .
  • Formation of Carboxylic Acids

    • Field : Organic Chemistry
    • Summary : Acid chlorides can react with water to form carboxylic acids .
    • Method : This reaction also involves a nucleophilic attack by water, followed by the removal of the leaving group and deprotonation .
    • Results : The result of this reaction is the formation of a carboxylic acid .
  • Formation of Esters

    • Field : Organic Chemistry
    • Summary : Acid chlorides can react with alcohols to form esters .
    • Method : The reaction involves a nucleophilic attack by the alcohol, followed by the removal of the leaving group and deprotonation .
    • Results : The outcome of this reaction is the formation of an ester .
  • Formation of Amides

    • Field : Organic Chemistry
    • Summary : Acid chlorides can react with ammonia, 1° amines, and 2° amines to form amides .
    • Method : This reaction involves a nucleophilic attack by the amine, followed by the removal of the leaving group and deprotonation .
    • Results : The result of this reaction is the formation of an amide .
  • Synthesis of Pharmaceuticals

    • Field : Pharmaceutical Chemistry
    • Summary : Acid chlorides, including (+)-Camphanic Acid Chloride, are used in the synthesis of pharmaceuticals .
    • Method : The specific methods and procedures can vary widely depending on the particular pharmaceutical being synthesized .
    • Results : The outcome is the production of various pharmaceutical compounds .
  • Production of Plastics

    • Field : Industrial Chemistry
    • Summary : Acid chlorides are used in the production of certain types of plastics .
    • Method : The specific methods and procedures can vary widely depending on the particular type of plastic being produced .
    • Results : The result is the production of various types of plastic materials .
  • Formation of Anhydrides

    • Field : Organic Chemistry
    • Summary : Acid chlorides, including (+)-Camphanic Acid Chloride, can react with carboxylic acids to form anhydrides .
    • Method : The reaction involves a nucleophilic attack by the carboxylic acid, followed by the removal of the leaving group and deprotonation .
    • Results : The outcome of this reaction is the formation of an anhydride .
  • Formation of Carboxylic Acids

    • Field : Organic Chemistry
    • Summary : Acid chlorides can react with water to form carboxylic acids .
    • Method : This reaction also involves a nucleophilic attack by water, followed by the removal of the leaving group and deprotonation .
    • Results : The result of this reaction is the formation of a carboxylic acid .
  • Formation of Esters

    • Field : Organic Chemistry
    • Summary : Acid chlorides can react with alcohols to form esters .
    • Method : The reaction involves a nucleophilic attack by the alcohol, followed by the removal of the leaving group and deprotonation .
    • Results : The outcome of this reaction is the formation of an ester .
  • Formation of Amides

    • Field : Organic Chemistry
    • Summary : Acid chlorides can react with ammonia, 1° amines, and 2° amines to form amides .
    • Method : This reaction involves a nucleophilic attack by the amine, followed by the removal of the leaving group and deprotonation .
    • Results : The result of this reaction is the formation of an amide .
  • Synthesis of Pharmaceuticals

    • Field : Pharmaceutical Chemistry
    • Summary : Acid chlorides, including (+)-Camphanic Acid Chloride, are used in the synthesis of pharmaceuticals .
    • Method : The specific methods and procedures can vary widely depending on the particular pharmaceutical being synthesized .
    • Results : The outcome is the production of various pharmaceutical compounds .
  • Production of Plastics

    • Field : Industrial Chemistry
    • Summary : Acid chlorides are used in the production of certain types of plastics .
    • Method : The specific methods and procedures can vary widely depending on the particular type of plastic being produced .
    • Results : The result is the production of various types of plastic materials .

properties

IUPAC Name

(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXWODJTHKJQDZ-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C1(C)C)(OC2=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride

CAS RN

104530-16-7
Record name (1R)-(+)-Camphanic chloride
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